![molecular formula C12H18ClN B2812607 3-Benzyl-3-ethylazetidine;hydrochloride CAS No. 91562-29-7](/img/structure/B2812607.png)
3-Benzyl-3-ethylazetidine;hydrochloride
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Overview
Description
3-Benzyl-3-ethylazetidine hydrochloride is a chemical compound with the CAS Number: 91562-29-7 . It has a molecular weight of 211.73 . The compound is a powder and has a melting point of 120-124 degrees .
Molecular Structure Analysis
The InChI code for 3-Benzyl-3-ethylazetidine hydrochloride is1S/C12H17N.ClH/c1-2-12(9-13-10-12)8-11-6-4-3-5-7-11;/h3-7,13H,2,8-10H2,1H3;1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
3-Benzyl-3-ethylazetidine hydrochloride is a powder with a melting point of 120-124 degrees . It has a molecular weight of 211.73 . More specific physical and chemical properties may be available in specialized chemical databases .Scientific Research Applications
Synthesis and Functionalization
Azetidine derivatives, including those related to 3-Benzyl-3-ethylazetidine hydrochloride, have been utilized extensively in the synthesis of functionalized azetidines and as precursors for novel compounds. Stankovic et al. (2013) demonstrated the synthetic utility of 3-bromo-3-ethylazetidines for the straightforward preparation of a variety of functionalized 3-ethylazetidines. This work underscores the role of azetidine derivatives as versatile building blocks in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications (Stankovic, D’hooghe, Vanderhaegen, Tehrani, & Kimpe, 2013).
Antimicrobial and Antibacterial Activity
Several studies have explored the antimicrobial and antibacterial potential of azetidine derivatives. Beyzaei et al. (2020) proposed an eco-friendly synthesis of 3,5-disubstituted 1,2,4-triazoles from benzamidine hydrochloride and various aryl hydrazides, showcasing good to high yields and significant antimicrobial activities (Beyzaei, Malekraisi, Aryan, & Ghasemi, 2020). This highlights the potential of azetidine derivatives in developing new antimicrobial agents.
Pharmacological Applications
The pharmacological potential of azetidine derivatives extends to various therapeutic areas. For instance, SKF83959, a compound structurally related to azetidine, has been identified as a potent allosteric modulator of the Sigma-1 receptor. This finding suggests that azetidine derivatives could play a significant role in neurological and psychiatric disorders, further emphasizing their importance in drug development (Guo, Zhao, Jin, Zhao, Wang, Zhang, & Zhen, 2013).
Mechanism of Action
Safety and Hazards
The safety information for 3-Benzyl-3-ethylazetidine hydrochloride indicates that it has the following hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the compound .
Future Directions
The future directions for research or applications of 3-Benzyl-3-ethylazetidine hydrochloride are not specified in the search results. Future directions would typically depend on the current applications and research findings related to the compound .
Relevant Papers The search results did not provide specific papers related to 3-Benzyl-3-ethylazetidine hydrochloride. For a more comprehensive literature review, specialized databases such as PubMed or Web of Science may be useful .
properties
IUPAC Name |
3-benzyl-3-ethylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-12(9-13-10-12)8-11-6-4-3-5-7-11;/h3-7,13H,2,8-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWIJBMFZHBUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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